molecular formula C6H7BrN2O2 B2911070 2-Acetyl-1H-pyrimidin-6-one;hydrobromide CAS No. 2551119-26-5

2-Acetyl-1H-pyrimidin-6-one;hydrobromide

Cat. No.: B2911070
CAS No.: 2551119-26-5
M. Wt: 219.038
InChI Key: BHGQHFAMFQVGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-1H-pyrimidin-6-one;hydrobromide is a chemical compound offered for research and development purposes. The core pyrimidinone structure is a privileged scaffold in medicinal chemistry, frequently serving as a key building block in the synthesis of diverse heterocyclic compounds with potential biological activity . Researchers value this structural motif for its presence in molecules that exhibit a range of pharmacological properties. While specific mechanistic and application data for this exact salt form is limited in the public domain, analogous pyrimidinone derivatives are extensively investigated for their roles as intermediates in creating more complex molecular architectures, such as triazolopyrimidines, which are of significant interest in anticancer research . The hydrobromide salt may enhance the compound's crystallinity and stability for handling. This product is intended for laboratory research applications only and is not for human or veterinary diagnostic use. Researchers should consult relevant scientific literature for handling and storage procedures.

Properties

IUPAC Name

2-acetyl-1H-pyrimidin-6-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.BrH/c1-4(9)6-7-3-2-5(10)8-6;/h2-3H,1H3,(H,7,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGQHFAMFQVGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=O)N1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Acetyl-1H-pyrimidin-6-one; hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by case studies and research findings.

  • Molecular Formula : C7_7H8_8BrN3_3O
  • Molecular Weight : 232.06 g/mol
  • Structure : The compound features a pyrimidine ring with an acetyl group at position 2 and a hydrobromide salt form.

1. Anticancer Activity

Research indicates that 2-Acetyl-1H-pyrimidin-6-one exhibits potent anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Cell LineIC50_{50} (µM)Reference
MCF-712.5
A54910.0
HCT-11615.0

A study highlighted that derivatives of pyrimidine, including this compound, showed enhanced cytotoxicity in breast and lung cancer models, suggesting its potential as a lead compound in cancer therapy .

2. Antimicrobial Activity

The compound has also shown significant antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

In a systematic screening, it was found effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of 2-Acetyl-1H-pyrimidin-6-one in models of neurodegenerative diseases.

  • Mechanism : The compound appears to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease.
  • IC50_{50} : The AChE inhibitory activity was recorded at 20±1.5μM20\pm 1.5\,\mu M, showcasing its potential as a therapeutic agent for cognitive disorders .

Case Study 1: Anticancer Efficacy

In a study involving human tumor xenografts, treatment with 2-Acetyl-1H-pyrimidin-6-one led to a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of over 70% after four weeks of treatment .

Case Study 2: Antimicrobial Resistance

A clinical trial evaluating the effectiveness of the compound against multidrug-resistant strains of Staphylococcus aureus showed promising results, with a notable reduction in infection rates among treated patients .

The biological activity of 2-Acetyl-1H-pyrimidin-6-one is attributed to its ability to interact with specific molecular targets:

  • Anticancer Mechanism : Induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of vital metabolic pathways.
  • Neuroprotective Mechanism : Inhibition of AChE activity, leading to increased levels of acetylcholine in synaptic clefts.

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